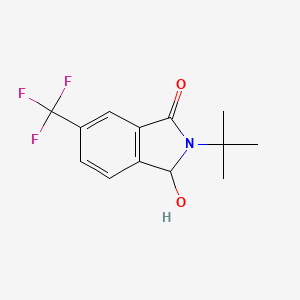

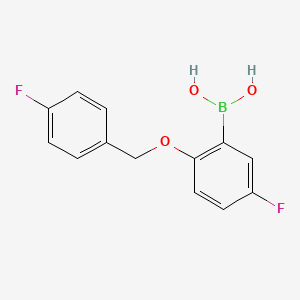

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

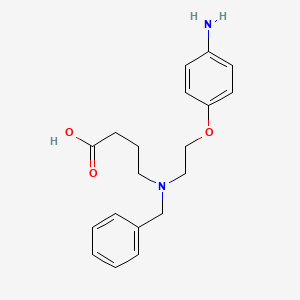

“Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate” is a chemical compound. It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The compound is often used in the field of organic synthesis .

Synthesis Analysis

The synthesis of this compound might involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT . The exact structure would depend on the specific synthesis pathway and the conditions under which the compound was formed.Chemical Reactions Analysis

The compound, being a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, might undergo similar reactions. These include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its purity and the conditions under which it is stored. For instance, it is generally stored under an inert atmosphere at temperatures between 2-8°C . It is a solid or semi-solid or lump or liquid at normal temperatures .Wissenschaftliche Forschungsanwendungen

Application in Cancer and Viral Infections Treatment

- Summary of the Application : This compound is used as a reagent in the preparation of triazolone compounds . These triazolone compounds have been identified as PPARα antagonists .

Application in Organic Synthesis

- Summary of the Application : This compound can be used as a reagent in the borylation of alkylbenzenes . The product of this reaction, pinacol benzyl boronate, is a useful intermediate in organic synthesis .

- Methods of Application or Experimental Procedures : The borylation reaction typically involves the use of a palladium catalyst . The specific conditions and parameters of the reaction would depend on the exact substrates and catalysts used.

- Results or Outcomes : The borylation of alkylbenzenes can lead to the formation of pinacol benzyl boronate . This compound is a versatile intermediate that can be used in various subsequent reactions in organic synthesis .

Application in Hydroboration Reactions

- Summary of the Application : This compound can be used in hydroboration reactions . Hydroboration is a method used to convert alkenes and alkynes into organoboranes, which are useful intermediates in organic synthesis .

- Methods of Application or Experimental Procedures : The hydroboration reaction typically involves the use of transition metal catalysts . The specific conditions and parameters of the reaction would depend on the exact substrates and catalysts used.

- Results or Outcomes : The hydroboration of alkyl or aryl alkynes and alkenes can lead to the formation of organoboranes . These compounds are versatile intermediates that can be used in various subsequent reactions in organic synthesis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BO4/c1-6-21-15(20)18(11-12-18)13-7-9-14(10-8-13)19-22-16(2,3)17(4,5)23-19/h7-10H,6,11-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSWTQGHMDIKPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682283 |

Source

|

| Record name | Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate | |

CAS RN |

1257213-52-7 |

Source

|

| Record name | Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)